molecular formula C5H10BrNO2 B3286417 1-Bromo-5-nitropentane CAS No. 82655-19-4

1-Bromo-5-nitropentane

Cat. No.: B3286417
CAS No.: 82655-19-4
M. Wt: 196.04 g/mol
InChI Key: AWYIAICEJMLNSZ-UHFFFAOYSA-N
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Description

1-Bromo-5-nitropentane is an organic compound with the molecular formula C5H10BrNO2 It is a member of the nitroalkane family, characterized by the presence of both a bromine atom and a nitro group attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-nitropentane can be synthesized through a multi-step process involving the bromination and nitration of pentane. The typical synthetic route includes:

    Bromination: Pentane is first brominated using bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide catalyst. This step introduces a bromine atom at the terminal carbon of the pentane chain, forming 1-bromopentane.

    Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). This step introduces a nitro group at the fifth carbon of the pentane chain, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: These reactors allow for the continuous bromination and nitration of pentane, ensuring consistent product quality and yield.

    Purification: The crude product is purified using techniques such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

1-Bromo-5-nitropentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-), leading to the formation of different substituted nitropentanes.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The nitro group can also undergo oxidation to form nitroalkenes or nitroalkanes with higher oxidation states.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Hydroxypentane, cyanopentane, or aminopentane derivatives.

    Reduction: 1-Bromo-5-aminopentane.

    Oxidation: Nitroalkenes or higher nitroalkanes.

Scientific Research Applications

1-Bromo-5-nitropentane has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies involving the interaction of nitroalkanes with biological systems, particularly in understanding the metabolism and toxicity of nitro compounds.

    Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Industrial Applications: It is used in the production of specialty chemicals, including solvents, plasticizers, and explosives.

Mechanism of Action

The mechanism of action of 1-Bromo-5-nitropentane involves its interaction with various molecular targets and pathways:

    Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds and products.

    Reduction and Oxidation: The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.

    Biological Interactions: In biological systems, the compound may interact with enzymes and proteins, affecting cellular processes and metabolic pathways.

Comparison with Similar Compounds

1-Bromo-5-nitropentane can be compared with other similar compounds such as:

    1-Bromo-3-nitropropane: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.

    1-Bromo-4-nitrobutane: Another similar compound with a four-carbon chain, used in different synthetic and industrial applications.

    1-Chloro-5-nitropentane: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.

Uniqueness: this compound is unique due to its specific combination of a bromine atom and a nitro group on a five-carbon chain, providing distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-bromo-5-nitropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO2/c6-4-2-1-3-5-7(8)9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYIAICEJMLNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC[N+](=O)[O-])CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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